molecular formula C10H10N2O2 B1384831 3-Imidazo[1,2-a]pyridin-2-ylpropanoic acid CAS No. 887405-28-9

3-Imidazo[1,2-a]pyridin-2-ylpropanoic acid

Cat. No. B1384831
CAS RN: 887405-28-9
M. Wt: 190.2 g/mol
InChI Key: WUAVUQJOFIIVHX-UHFFFAOYSA-N
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Description

3-Imidazo[1,2-a]pyridin-2-ylpropanoic acid is a chemical compound with the linear formula C10H10N2O2 . It is a product of condensation of two molecules of pyridine-2-carboxaldehyde .


Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines has been well studied in the past decade . The most effective protocols for metal-free direct synthesis of imidazo[1,2-a]pyridines have been developed . These methods include transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions .


Molecular Structure Analysis

The molecular structure of this compound is represented by the SMILES string O=C(O)CCC1=CN(C=CC=C2)C2=N1 . The molecular weight of the compound is 208.21 .


Chemical Reactions Analysis

The transformation of this compound is proposed to go via the subsequent formation of imine, the addition of alcohol to the alkyne moiety, intramolecular cyclization, and p-TSA catalyzed dehydration .


Physical And Chemical Properties Analysis

The compound is in powder form . More specific physical and chemical properties are not available in the search results.

Scientific Research Applications

Synthesis Techniques

  • Regioselective Cascade Reactions : A regioselective acid-catalyzed three-component reaction has been developed for the construction of imidazo[1,2-a]pyridine, providing an efficient approach to various 2-aminopyridine-decorated imidazo[1,2-a]pyridine in good yields (He et al., 2019).
  • Preparation Involving Meldrum's Acid : A versatile method for the preparation of 3-imidazo[1,2-a]pyridin-3-yl-propionic acids was developed, utilizing a three-component Michael-type reaction and adaptable for parallel synthesis (Gerencsér et al., 2005).
  • One-Pot Regiospecific Synthesis : A metal-free three-component reaction has been developed for the formation of C-N, C-O, and C-S bonds from ynals, pyridin-2-amines, and alcohols or thiols (Cao et al., 2014).
  • C-H Functionalization in Synthesis : C-H functionalization plays an important role in pharmaceutical applications, with methods developed for the synthesis of imidazo[1,2-a]pyridines using readily available substrates under mild conditions (Ravi & Adimurthy, 2017).

Applications in Medicinal Chemistry

  • Antiproliferative Activity : Some copper-catalyzed C-3 functionalized imidazo[1,2-a]pyridines with 3-indoleacetic acids exhibited potent antiproliferative activity in cancer cell lines (Wu et al., 2021).
  • Biologically Active Moiety : Imidazo[1,2-a]pyridine is recognized as a 'drug prejudice' scaffold due to its broad applications in medicinal chemistry, including anticancer, antimicrobial, antiviral activities, and more (Deep et al., 2016).

Chemical Properties and Reactions

  • Fluorescent Probes for Mercury Ion : Certain novel imidazo[1,2-a]pyridine derivatives have been demonstrated as efficient fluorescent probes for mercury ion detection (Shao et al., 2011).
  • Stable N-Heterocyclic Carbenes : The imidazo[1,5-a]pyridine skeleton provides a platform for generating new types of stable N-heterocyclic carbenes (Alcarazo et al., 2005).

Mechanism of Action

While the specific mechanism of action for 3-Imidazo[1,2-a]pyridin-2-ylpropanoic acid is not mentioned in the search results, imidazo[1,2-a]pyridines are an important class of fused nitrogen-bridged heterocyclic compounds due to the broad spectrum of biological activity profiles displayed .

Future Directions

Imidazo[1,2-a]pyridines have been attracting substantial interest due to their potential pharmaceutical applications . The synthesis of imidazo[1,2-a]pyridines has been well studied in the past decade because of its importance as a bioactive scaffold . Future research will likely continue to explore eco-friendly metal-free direct formation of derivatives with an imidazo[1,2-a]pyridine skeleton .

properties

IUPAC Name

3-imidazo[1,2-a]pyridin-2-ylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c13-10(14)5-4-8-7-12-6-2-1-3-9(12)11-8/h1-3,6-7H,4-5H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUAVUQJOFIIVHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=CN2C=C1)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10650838
Record name 3-(Imidazo[1,2-a]pyridin-2-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10650838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

887405-28-9
Record name 3-(Imidazo[1,2-a]pyridin-2-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10650838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Imidazo[1,2-a]pyridin-2-ylpropanoic acid hydrate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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